molecular formula C11H10ClN3O B1678627 Quazinone CAS No. 70018-51-8

Quazinone

Cat. No. B1678627
CAS RN: 70018-51-8
M. Wt: 235.67 g/mol
InChI Key: BHZFZYLBVSWUMT-ZCFIWIBFSA-N
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Future Directions

Research interest in the synthesis and pharmacological evaluation of quinazoline/quinazolinone hybrids, which include Quazinone, has increased over the years due to their diversified biological activities . This suggests that there may be potential for further development and study of this compound and related compounds in the future .

Chemical Reactions Analysis

Quazinone undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different pharmacological properties.

    Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others, leading to the formation of new compounds with altered properties.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Quazinone is unique among phosphodiesterase inhibitors due to its selective inhibition of PDE3 and its combined inotropic and vasodilating properties . Similar compounds include:

    Milrinone: Another PDE3 inhibitor with similar cardiotonic and vasodilating effects.

    Amrinone: A PDE3 inhibitor used in the treatment of heart failure.

    Cilostazol: A PDE3 inhibitor used to treat intermittent claudication.

This compound’s uniqueness lies in its specific molecular structure and its ability to selectively inhibit PDE3 without affecting other phosphodiesterase isoenzymes .

properties

IUPAC Name

(3R)-6-chloro-3-methyl-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c1-6-10(16)14-11-13-9-4-2-3-8(12)7(9)5-15(6)11/h2-4,6H,5H2,1H3,(H,13,14,16)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZFZYLBVSWUMT-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=NC3=C(CN12)C(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)NC2=NC3=C(CN12)C(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045795
Record name Quazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70018-51-8
Record name Quazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70018-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quazinone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070018518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUAZINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1Q7F6C2FP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Quazinone?

A: this compound acts as a selective inhibitor of phosphodiesterase 3 (PDE3). [, , ] PDE3 is an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, this compound prevents cAMP degradation, leading to increased intracellular cAMP levels. This increase in cAMP can have various downstream effects, particularly in smooth muscle relaxation. [, , ]

Q2: How does this compound impact vascular smooth muscle cells?

A: Research suggests that this compound can potentiate the antiproliferative effects of certain peptides like calcitonin gene-related peptide (CGRP) in vascular smooth muscle cells (VSMCs). [] This potentiation is attributed to this compound's inhibition of PDE3, leading to enhanced cAMP accumulation. CGRP itself elevates cAMP levels, and the combined effect of CGRP and this compound results in a more pronounced increase in cAMP, ultimately contributing to the inhibition of VSMC proliferation. []

Q3: Does this compound have any synergistic effects with other compounds?

A: Yes, studies show that this compound can act synergistically with other vasoactive compounds. For instance, in rat thoracic aorta, this compound enhances the direct vasorelaxant and cAMP elevating effects of adrenomedullin (ADM). [] Similarly, this compound can potentiate the cAMP elevation induced by human CGRP in rabbit aortic VSMCs. [] This synergism is attributed to the inhibition of PDE3 by this compound, allowing for a greater accumulation of cAMP in the presence of these vasoactive compounds. [, ]

Q4: Are there any known effects of this compound on neurotransmitter release?

A: While not directly addressed in the provided research, one study highlights that another PDE3 inhibitor, EHNA, did not prevent the facilitatory effect of carbon monoxide (CO) on acetylcholine (ACh) release at the frog neuromuscular junction. [] This suggests that while PDE3 plays a role in the modulation of neurotransmitter release, its inhibition by certain compounds like EHNA may not always translate to a significant effect. Further research is needed to understand the specific role of this compound in this context.

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